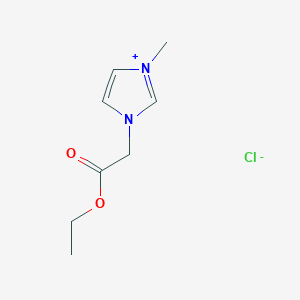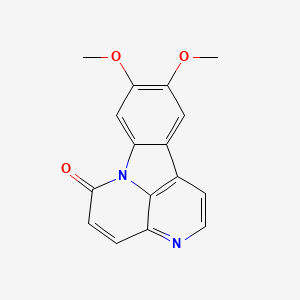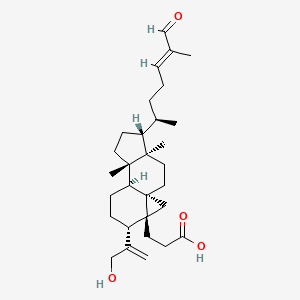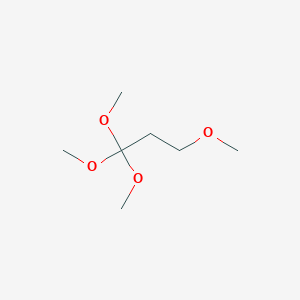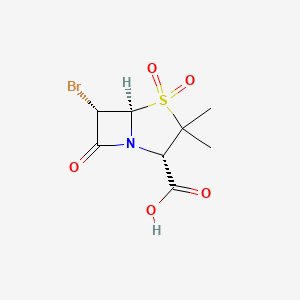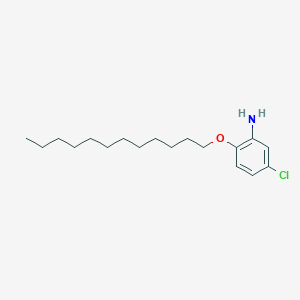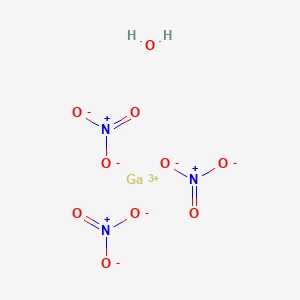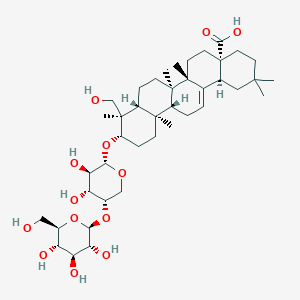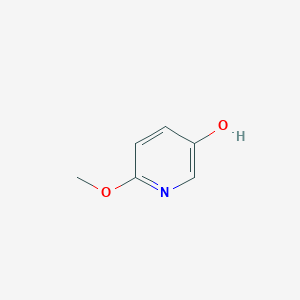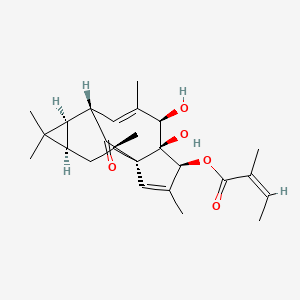
20-脱氧英根醇 3-天使酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
20-Deoxyingenol 3-angelate is a diterpenoid, a class of chemical compounds composed of two terpene units with the molecular formula C25H34O5 . It is known to induce significant platelet aggregation accompanied by the induction of phosphorylation of PKC substrates in platelets, acting as a protein kinase C (PKC) activator .
Synthesis Analysis
The synthesis of 20-Deoxyingenol 3-angelate involves the oxidation of 20-deoxy-ingenol-3-angelate. The oxidation is performed using SeO2, bis-(4-methoxyphenyl) selenoxide, SiO2, or tert-butyl peroxide, or mixtures thereof as oxidizing agents .
Molecular Structure Analysis
The molecular weight of 20-Deoxyingenol 3-angelate is 414.53 . The compound has a complex structure with multiple chiral centers . The bond angles of these carbons are significantly larger than the tetrahedral value .
Physical And Chemical Properties Analysis
20-Deoxyingenol 3-angelate is a powder with the chemical formula C25H34O5 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
科学研究应用
以下是关于 20-脱氧英根醇 3-天使酸酯在科学研究中的应用的全面分析:
杀线虫活性
20-脱氧英根醇 3-天使酸酯已被证明对线虫(如秀丽隐杆线虫和再生杆线虫)具有显著的杀线虫活性。 它抑制了它们的生长和发育,并对它们的运动行为、繁殖和活性氧积累产生负面影响 .
免疫调节作用
该化合物增强了自然杀伤 (NK) 细胞的脱颗粒和干扰素-γ分泌,从而增强了它们的肿瘤杀伤活性。 它被认为是一种免疫增强剂,特别是在非小细胞肺癌细胞的背景下 .
植物组织中的丰度
20-脱氧英根醇 3-天使酸酯在乳胶和含乳胶组织(如主茎和侧茎)中含量最高,在叶和豆荚中含量较低。 它不存在于无乳胶根中,表明它在特定植物部位的特定分布 .
作用机制
Target of Action
The primary target of 20-Deoxyingenol 3-angelate (DI3A) is the Natural Killer (NK) cells . NK cells are a type of cytotoxic lymphocyte critical to the innate immune system. They play a crucial role in the rejection of tumors and cells infected by viruses .
Mode of Action
DI3A interacts with its targets, the NK cells, by increasing their degranulation and interferon-gamma secretion . Degranulation is a cellular process that releases antimicrobial cytotoxic molecules from secretory vesicles called granules found inside some cells. Interferon-gamma is a dimerized soluble cytokine that is the only member of the type II class of interferons .
Biochemical Pathways
The affected pathway is the immune response pathway involving NK cells . The enhancement of NK cell tumoricidal activity by DI3A leads to increased immune response against tumor cells . The downstream effects include increased cytotoxicity towards tumor cells .
Pharmacokinetics
It’s known that di3a ishardly metabolized by Caenorhabditis elegans , a model organism often used in biological studies . This suggests that DI3A might have good bioavailability due to its resistance to metabolism .
Result of Action
The molecular and cellular effects of DI3A’s action include increased degranulation and interferon-gamma secretion of NK cells , leading to enhanced NK cell tumoricidal activity . This results in increased immune response against tumor cells .
实验室实验的优点和局限性
The advantages of using [(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate in laboratory experiments include its low toxicity, its relatively low cost, and its availability from natural sources. The main limitation of using [(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate in laboratory experiments is that it is not very soluble in water, making it difficult to study its effects in aqueous solutions.
未来方向
For [(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate research include further study of its mechanism of action and its effects on various physiological processes. In addition, further research is needed to determine the optimal conditions for its synthesis and to develop more efficient methods for its extraction from natural sources. Furthermore, studies are needed to determine the long-term safety and efficacy of [(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate in various clinical settings. Finally, further research is needed to explore the potential applications of [(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate in the pharmaceutical, food, and cosmetic industries.
生化分析
Biochemical Properties
20-Deoxyingenol 3-angelate plays a crucial role in biochemical reactions, particularly as an activator of protein kinase C (PKC). This compound induces significant platelet aggregation and phosphorylation of PKC substrates in platelets . It interacts with various enzymes and proteins, including PKC isotypes, which are involved in signal transduction pathways. The nature of these interactions involves the activation of PKC, leading to downstream signaling events that affect cellular functions .
Cellular Effects
20-Deoxyingenol 3-angelate exerts profound effects on various cell types and cellular processes. It enhances the degranulation and interferon-gamma secretion of natural killer (NK) cells, thereby boosting their tumoricidal activity . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by activating PKC and promoting the phosphorylation of its substrates . This compound also induces mitophagy, a process that eliminates damaged mitochondria, thereby protecting cells from oxidative stress-induced apoptosis .
Molecular Mechanism
The molecular mechanism of 20-Deoxyingenol 3-angelate involves its binding interactions with PKC, leading to the activation of this enzyme. This activation triggers a cascade of signaling events, including the phosphorylation of downstream targets. Additionally, 20-Deoxyingenol 3-angelate promotes the nuclear translocation of transcription factor EB (TFEB), which enhances autophagy and lysosome biogenesis . These molecular interactions result in changes in gene expression and cellular responses to stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 20-Deoxyingenol 3-angelate change over time. The compound is stable under specific conditions but may degrade over extended periods. Studies have shown that it can significantly improve neural cell apoptosis and promote functional recovery after spinal cord injury over time . Long-term effects include sustained activation of autophagy and mitophagy, which contribute to cellular homeostasis and protection against oxidative damage .
Dosage Effects in Animal Models
The effects of 20-Deoxyingenol 3-angelate vary with different dosages in animal models. At lower doses, it enhances NK cell activity and promotes tumoricidal effects . At higher doses, it can act as a tumor promoter and induce adverse effects such as significant platelet aggregation . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
20-Deoxyingenol 3-angelate is involved in metabolic pathways that include the activation of PKC and the promotion of autophagy. It interacts with enzymes such as TFEB, which regulates lysosome biogenesis and autophagy-related genes . These interactions influence metabolic flux and the levels of metabolites involved in cellular stress responses and homeostasis .
Transport and Distribution
Within cells and tissues, 20-Deoxyingenol 3-angelate is transported and distributed through interactions with transporters and binding proteins. It accumulates in specific cellular compartments, such as lysosomes, where it exerts its effects on autophagy and lysosome biogenesis . The compound’s localization is influenced by its interactions with PKC and other signaling molecules .
Subcellular Localization
20-Deoxyingenol 3-angelate is primarily localized in lysosomes, where it enhances lysosomal enzyme activities and promotes the degradation of cellular waste . This subcellular localization is directed by targeting signals and post-translational modifications that facilitate its accumulation in lysosomal compartments . The compound’s activity in lysosomes is crucial for its role in autophagy and cellular homeostasis.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of 20-Deoxyingenol 3-angelate involves several steps including protection, oxidation, reduction, and esterification.", "Starting Materials": [ "Ingenol", "Acetic anhydride", "Pyridine", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "3-Angeloyloxypropionic acid" ], "Reaction": [ "Protection of ingenol with acetic anhydride and pyridine to form acetylated ingenol", "Oxidation of acetylated ingenol with sodium periodate to form 20-deoxyingenol", "Reduction of 20-deoxyingenol with sodium borohydride in methanol to form 20-deoxyingenol alcohol", "Esterification of 20-deoxyingenol alcohol with 3-angeloyloxypropionic acid in the presence of hydrochloric acid and sodium hydroxide to form 20-Deoxyingenol 3-angelate" ] } | |
CAS 编号 |
75567-38-3 |
分子式 |
C25H34O5 |
分子量 |
414.5 g/mol |
IUPAC 名称 |
[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H34O5/c1-8-12(2)22(28)30-21-14(4)11-24-15(5)10-17-18(23(17,6)7)16(20(24)27)9-13(3)19(26)25(21,24)29/h8-9,11,15-19,21,26,29H,10H2,1-7H3/b12-8-/t15-,16-,17-,18+,19-,21+,24+,25+/m1/s1 |
InChI 键 |
UQOWJJGOQJONCI-IOJPPDBGSA-N |
手性 SMILES |
C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)C)O)O)C |
SMILES |
CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)C)O)O)C |
规范 SMILES |
CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)C)O)O)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



